3-(4-Hydroxyphenyl)hex-4-ynoic acid

Procurement Economics Chiral Building Blocks GPR40 Agonist Synthesis

This racemic β-alkynyl carboxylic acid (CAS 865233-34-7) is the cost-optimized building block for GPR40/FFAR1 agonist programs. Delivers 42–52% cost reduction vs. the chiral (S)-enantiomer, enabling multi-gram exploratory synthesis. Classical resolution with (1S,2R)-1-amino-2-indanol yields active (S)-acid at 35% overall. Free phenol handle ready for O-alkylation/esterification library generation. ≥98% purity, stored at 4°C under N₂. For research and further manufacturing use only.

Molecular Formula C12H12O3
Molecular Weight 204.22
CAS No. 865233-34-7
Cat. No. B3043433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)hex-4-ynoic acid
CAS865233-34-7
Molecular FormulaC12H12O3
Molecular Weight204.22
Structural Identifiers
SMILESCC#CC(CC(=O)O)C1=CC=C(C=C1)O
InChIInChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)
InChIKeyQFYGPUAIMQUIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxyphenyl)hex-4-ynoic Acid (CAS 865233-34-7): Essential Procurement Data for a Key Racemic Intermediate in GPR40 Agonist Synthesis


3-(4-Hydroxyphenyl)hex-4-ynoic acid (CAS 865233-34-7) is a racemic β-alkynyl carboxylic acid building block with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . It features a 4-hydroxyphenyl moiety linked to a hex-4-ynoic acid backbone [1]. The compound is primarily utilized as a key synthetic intermediate in the development of GPR40/FFAR1 agonists, a class of molecules investigated for the treatment of type 2 diabetes [1]. Its racemic nature makes it an economically viable starting material for subsequent chiral resolution processes.

Why Generic Substitution Fails for 3-(4-Hydroxyphenyl)hex-4-ynoic Acid: The Critical Role of Racemic vs. Chiral in GPR40 Agonist Scaffold Development


Interchanging 3-(4-Hydroxyphenyl)hex-4-ynoic acid with its close analogs—such as the (S)-enantiomer (CAS 865233-35-8) or the (R)-enantiomer (CAS 1147732-37-3)—is not a straightforward substitution due to fundamental differences in stereochemical configuration, synthetic utility, and cost-procurement economics. The racemic mixture (CAS 865233-34-7) serves a distinct role as a cost-effective, non-racemic starting point for classical resolution [1]. In contrast, the enantiopure (S)-acid is a high-value chiral intermediate specifically required for the synthesis of advanced GPR40 agonists like AMG 837 [2]. Substituting the racemic mixture for the chiral acid would forfeit the economic advantage of a lower-cost, versatile starting material, while using the racemic mixture in place of the enantiopure acid would lead to a racemic final product, potentially reducing or abolishing desired biological activity [3].

Quantitative Evidence Guide for 3-(4-Hydroxyphenyl)hex-4-ynoic Acid: Data-Driven Differentiation for Procurement Decisions


Cost Efficiency: A Quantified 42-52% Reduction in Procurement Cost Compared to the Chiral (S)-Enantiomer

When procuring 1 gram of 3-(4-hydroxyphenyl)hex-4-ynoic acid, the racemic mixture (CAS 865233-34-7) offers a substantial cost advantage over the enantiopure (S)-enantiomer (CAS 865233-35-8). Direct comparison of list prices from a major research chemical supplier shows the racemic acid is 42% to 52% less expensive per gram [1]. This cost differential is critical for large-scale synthesis programs where the racemic acid is used as a starting material for resolution.

Procurement Economics Chiral Building Blocks GPR40 Agonist Synthesis

Classical Resolution Yield: A 35% Overall Yield to Enantiopure (S)-Acid, Validating its Role as a Strategic Racemic Starting Material

In the scalable synthesis of the GPR40 agonist AMG 837, the racemic acid (±)-1 (CAS 865233-34-7) is a critical precursor. A classical resolution of this racemic acid using (1S,2R)-1-amino-2-indanol yields the desired chiral β-alkynyl acid (S)-1 in a 35% overall yield [1]. This established protocol underscores the compound's value as a versatile, racemic building block that can be efficiently converted to a high-value chiral intermediate.

Chiral Resolution Process Chemistry GPR40 Agonist Intermediate

Purity Specification: A Guaranteed Minimum Purity of 98% with Defined Storage for Reproducible Research

Reliable research outcomes depend on starting materials with well-defined purity and storage conditions. 3-(4-Hydroxyphenyl)hex-4-ynoic acid is commercially available with a certified purity of ≥98% and is recommended for storage at 4°C under an inert nitrogen atmosphere to prevent degradation . This specification is in contrast to some older or less-controlled preparations where purity may be lower and storage conditions are not rigorously defined, potentially leading to batch-to-batch variability in downstream applications.

Quality Control Analytical Chemistry Reproducibility

Optimal Application Scenarios for 3-(4-Hydroxyphenyl)hex-4-ynoic Acid Based on Quantitative Evidence


Cost-Conscious Scale-Up of GPR40 Agonist Lead Compounds

For medicinal chemistry and process research groups aiming to synthesize GPR40 agonists on a multi-gram scale, the racemic acid (CAS 865233-34-7) is the economically optimal starting material. The 42-52% cost reduction per gram compared to the chiral (S)-enantiomer allows for larger-scale exploratory synthesis and optimization without prohibitive upfront costs. The established classical resolution protocol, yielding the active (S)-enantiomer in 35% overall yield [1], provides a clear path to the desired chiral intermediate.

Academic and Industrial Laboratory Training in Chiral Resolution Techniques

The documented classical resolution of 3-(4-Hydroxyphenyl)hex-4-ynoic acid using (1S,2R)-1-amino-2-indanol [1] offers a robust and educational case study for teaching or developing chiral resolution methods in an academic or industrial training setting. The 35% overall yield provides a quantitative benchmark for students and trainees to assess the efficiency of their own resolution attempts.

Reproducible Building Block for SAR Studies Requiring a Racemic Baseline

In structure-activity relationship (SAR) campaigns for GPR40 agonists, it is essential to establish a baseline activity for the racemic mixture before exploring the effects of chirality. Using a highly pure (≥98%) and properly stored (4°C under N2) sample of 3-(4-hydroxyphenyl)hex-4-ynoic acid ensures that observed biological differences between racemic and chiral analogs are due to stereochemistry, not to impurities or degradation.

Synthesis of Novel GPR40 Agonists via Diversification of the Phenol Group

The free phenol group on the 4-hydroxyphenyl moiety serves as a versatile handle for further derivatization, such as O-alkylation or esterification, to generate libraries of GPR40 agonist candidates [2]. The racemic nature of the starting material allows for the generation of both enantiomers of novel derivatives, which can then be separated and evaluated for activity, a common strategy in early-stage drug discovery.

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